molecular formula C4H3N5OS B15244802 5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one CAS No. 6301-84-4

5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one

Cat. No.: B15244802
CAS No.: 6301-84-4
M. Wt: 169.17 g/mol
InChI Key: HDELBCBCDHMKFX-UHFFFAOYSA-N
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Description

5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one typically involves the reaction of pyrimidine derivatives with thiadiazole precursors. One common method includes the refluxing of pyridine-2,3-diamines in the presence of thionyl chloride (SOCl2) in various solvents . This classical method has been widely used due to its simplicity and efficiency.

Industrial Production Methods

While specific industrial production methods for 5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitramide derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one is unique due to its specific fusion of thiadiazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and receptor modulator makes it a valuable compound in various research fields.

Properties

CAS No.

6301-84-4

Molecular Formula

C4H3N5OS

Molecular Weight

169.17 g/mol

IUPAC Name

5-amino-6H-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-one

InChI

InChI=1S/C4H3N5OS/c5-4-6-2-1(3(10)7-4)8-11-9-2/h(H3,5,6,7,9,10)

InChI Key

HDELBCBCDHMKFX-UHFFFAOYSA-N

Canonical SMILES

C12=NSN=C1N=C(NC2=O)N

Origin of Product

United States

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